5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-3-carboxylic acid
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Overview
Description
The compound “5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-3-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, and computational chemistry. Unfortunately, the specific molecular structure analysis for “this compound” is not available in the literature .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be determined experimentally or predicted using computational methods. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the literature .Scientific Research Applications
Pharmacological Properties and Applications
Phenolic compounds, including chlorogenic acids (CGAs), have garnered attention due to their wide range of biological and pharmacological effects. CGAs, known for their presence in green coffee extracts and tea, exhibit significant antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and central nervous system (CNS) stimulating activities. These properties suggest potential therapeutic roles in managing diseases such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. The review by Naveed et al. (2018) calls for further research to optimize the biological and pharmacological effects of CGAs for practical applications as natural food additives or therapeutic agents Naveed et al., 2018.
Application in Organic Synthesis
Thiophene derivatives, including those structurally related to "5-[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-3-carboxylic acid," play a significant role in medicinal chemistry. Their applications span antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Such compounds are integral in developing various drugs and have potential uses in agrochemicals, flavors, and dyes. The synthesis techniques and applications of thiophene derivatives have been extensively reviewed, showing their importance in creating bioactive molecules with diverse pharmacological profiles Xuan, 2020.
Carboxylic Acid Bioisosteres
The search for novel carboxylic acid bioisosteres has led to the development of new chemical entities based on carboxylic acid frameworks, such as "5-[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-3-carboxylic acid." These entities aim to overcome challenges associated with carboxylic acid-containing drugs, such as toxicity, metabolic stability, and limited passive diffusion across biological membranes. Horgan and O’Sullivan (2021) highlight the innovative approaches to developing carboxylic acid substitutes with improved pharmacological profiles, showcasing the creativity required in modern drug design to address various therapeutic areas Horgan & O’Sullivan, 2021.
Biocatalyst Inhibition by Carboxylic Acids
Research on carboxylic acids, including compounds similar to "5-[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-3-carboxylic acid," has identified their role as inhibitors in biocatalytic processes. These compounds, when produced fermentatively, can inhibit engineered microbes at concentrations below desired yields, affecting the production of biorenewable chemicals. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids aids in engineering robust strains with improved performance for industrial applications. This review by Jarboe et al. (2013) emphasizes the significance of metabolic engineering strategies to increase microbial robustness against such inhibitors Jarboe et al., 2013.
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery. Unfortunately, the mechanism of action for “5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-3-carboxylic acid” is not available in the literature .
Safety and Hazards
The safety and hazards of a compound are typically determined through toxicological studies. These studies assess the potential risks associated with exposure to the compound. Unfortunately, the safety and hazard information for “5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-3-carboxylic acid” is not available in the literature .
Properties
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-5-8-4-7(6-17-8)9(13)14/h4,6H,5H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOGEIJNDRAPBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CS1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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